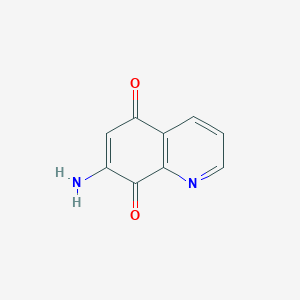

7-Aminoquinoline-5,8-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-aminoquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-6-4-7(12)5-2-1-3-11-8(5)9(6)13/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJBNEFEIDZZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=CC2=O)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291631 | |

| Record name | 7-aminoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64636-91-5 | |

| Record name | NSC76885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-aminoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Aminoquinoline 5,8 Dione and Its Derivatives

Classical Synthetic Routes to the 5,8-Quinolinedione (B78156) Core

Traditional approaches to synthesizing the 5,8-quinolinedione core often involve multi-step sequences starting from readily available precursors. These methods have been foundational in establishing the chemistry of this heterocyclic system.

Approaches Originating from 8-Hydroxyquinoline (B1678124) Precursors

A common and well-established starting point for the synthesis of the 5,8-quinolinedione scaffold is 8-hydroxyquinoline. mdpi.comsmolecule.com This approach typically involves a series of reactions, including nitrosation, amination, and subsequent oxidation, to construct the desired dione (B5365651) functionality. ikprress.org For instance, 8-hydroxyquinoline can be subjected to nitrosation followed by reduction of the nitroso group to an amino group, yielding 5-amino-8-hydroxyquinoline. scienceopen.com Subsequent oxidation of this intermediate furnishes the 5,8-quinolinedione core. acs.org

Another pathway involves the nitration of a substituted 8-hydroxyquinoline, such as 5-chloro-8-hydroxyquinoline, to introduce a nitro group at the 7-position. nih.gov Catalytic hydrogenation can then simultaneously reduce the nitro group to an amine and remove the chloro group, affording 7-amino-8-hydroxyquinoline, a key precursor for 7-aminoquinoline-5,8-dione. nih.gov The final oxidation step to the quinone is often achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.org

| Starting Material | Key Intermediates | Final Product Core | Key Reactions |

|---|---|---|---|

| 8-Hydroxyquinoline | 8-Hydroxy-5-nitrosoquinoline, 5-Amino-8-hydroxyquinoline | 5,8-Quinolinedione | Nitrosation, Reduction, Oxidation |

| 5-Chloro-8-hydroxyquinoline | 5-Chloro-7-nitro-8-hydroxyquinoline, 7-Amino-8-hydroxyquinoline | This compound | Nitration, Hydrogenation, Oxidation |

Nucleophilic Substitution Reactions for Aminoquinolinedione Formation

Nucleophilic substitution is a fundamental reaction for introducing the amino group onto the quinoline-5,8-dione core, particularly when starting with halogenated derivatives. The reactivity of the quinone ring allows for the displacement of leaving groups, such as halogens, by amines. matanginicollege.ac.in The regioselectivity of this substitution can often be controlled by the reaction conditions.

For example, the reaction of 6,7-dihalo-5,8-quinolinediones with amines can lead to either mono- or disubstituted products. mdpi.com The choice of solvent plays a crucial role in directing the position of substitution. In aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), the reaction with an amine typically yields the 7-amino substituted product as the major isomer. nih.govnih.gov Conversely, conducting the reaction in protic solvents such as water or ethanol (B145695) favors the formation of the 6-amino substituted isomer. nih.gov This selectivity provides a valuable tool for accessing specific isomers of aminoquinolinediones.

Modern and Efficient Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, rapid, and environmentally friendly methods for the synthesis of this compound and its derivatives. These modern approaches often offer advantages in terms of reaction times, yields, and the ability to generate diverse libraries of compounds.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comrsc.org This technology has been successfully applied to the synthesis of quinoline (B57606) derivatives, including those with the 5,8-dione core. rsc.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving reaction yields. smolecule.comarabjchem.org For instance, the condensation reactions involved in building the quinoline scaffold or the subsequent derivatization steps can be expedited under microwave conditions. rsc.org This rapid and efficient heating method is particularly beneficial for high-throughput synthesis and the generation of compound libraries for biological screening. mdpi.com

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules, including derivatives of this compound. scienceopen.com These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The Suzuki coupling, for example, has been employed to introduce aryl substituents at the 2-position of the quinoline ring system by reacting a halogenated quinoline precursor with a boronic acid in the presence of a palladium catalyst. nih.gov Similarly, the Buchwald-Hartwig amination provides a powerful method for the formation of arylamino derivatives by coupling an aryl halide with an amine. scienceopen.com These palladium-catalyzed reactions have been instrumental in synthesizing a wide array of novel quinolinequinone derivatives for biological evaluation. blazingprojects.comresearchgate.net

| Technique | Key Features | Application in Aminoquinolinedione Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. smolecule.comarabjchem.org | Accelerating condensation and derivatization reactions. rsc.org |

| Palladium-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) | Efficient C-C and C-N bond formation, high functional group tolerance. scienceopen.com | Synthesis of aryl- and arylamino-substituted quinoline-5,8-dione derivatives. scienceopen.comnih.gov |

Regioselective Approaches in Aminoquinoline-5,8-dione Derivatization

The ability to selectively introduce functional groups at specific positions on the aminoquinoline-5,8-dione scaffold is crucial for structure-activity relationship studies. As mentioned earlier, the regioselectivity of nucleophilic substitution on 6,7-dihalo-5,8-quinolinediones can be controlled by the choice of solvent. nih.gov Aprotic solvents favor substitution at the C-7 position, while protic solvents direct the incoming nucleophile to the C-6 position. nih.govnih.gov

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of quinoline derivatives. rsc.org For example, nickel-catalyzed methods have been developed for the selective halogenation of 8-aminoquinolines at the C-5 position. nih.govresearchgate.net These regioselective techniques provide precise control over the molecular architecture, enabling the synthesis of targeted derivatives with potentially enhanced biological properties.

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Properties of the Quinone Moiety

The quinoline-5,8-dione core is characterized by its electrophilic nature, a result of the two electron-withdrawing carbonyl groups at positions 5 and 8. smolecule.comsmolecule.com This electrophilicity makes the quinone ring susceptible to nucleophilic attack. The reactivity of the quinone moiety is crucial for its biological activity, as it can be reduced to the corresponding hydroquinone (B1673460) by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). smolecule.comnih.gov

Molecular electrostatic potential (MEP) maps show that negative electrostatic potential is localized near the oxygen and nitrogen atoms, while positive potential is found near the hydrogen atoms of the quinone ring. mdpi.com The C6 and C7 positions of the quinone are particularly important sites for nucleophilic substitution. The regioselectivity of these reactions can be influenced by the solvent system. For instance, reactions of 5,8-quinolinediones with amines in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) tend to yield the 7-amino substituted product as the major isomer. mdpi.com Conversely, using protic solvents such as water or ethanol (B145695) favors the formation of the 6-substituted isomer. mdpi.com This dual reactivity highlights the nuanced electronic landscape of the quinone system.

Functional Group Transformations at the Amino Position

The amino group at the C7 position is nucleophilic and serves as a key handle for synthetic modifications. smolecule.comsmolecule.com This functionality can readily participate in a variety of chemical reactions, including nucleophilic substitution and condensation reactions, allowing for the introduction of diverse structural motifs. smolecule.com

A common transformation is the conversion of the primary amine to an amide. For example, 7-aminoquinoline-5,8-diones have been converted to their corresponding 7-acetamido derivatives. acs.org This acylation not only modifies the electronic properties of the quinoline (B57606) system but also has been shown to influence the compound's interaction with biological targets like NQO1, with 7-amino analogues generally being better substrates than their 7-amido counterparts. acs.org The presence and reactivity of the amino group are considered essential for the biological activity of many quinoline-based compounds. mdpi.com

Design and Synthesis of Poly-substituted and Heterocyclic-Fused Derivatives

The 7-aminoquinoline-5,8-dione scaffold is a versatile platform for the synthesis of more complex molecules, including poly-substituted and heterocyclic-fused derivatives. These modifications aim to enhance biological activity and explore structure-activity relationships.

Poly-substituted Derivatives:

Researchers have successfully introduced a wide array of substituents at various positions of the quinoline-5,8-dione core. A common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, on the quinone ring. For instance, 6-amino-quinoline-5,8-diones have been synthesized by reacting 7-bromo-quinoline-5,8-dione with various alkyl, heterocyclic, or aromatic amines. niscpr.res.in Similarly, aryl substituents have been introduced at the C2 position to create a series of 7-amino- and 7-acetamidoquinoline-5,8-diones. acs.org

A non-regioselective Michael addition is another key synthetic route. Treatment of quinoline-5,8-dione with different substituted amines in methanol (B129727) results in a mixture of C6 and C7 substituted products. nih.gov This method has been used to synthesize a series of novel amino-quinoline-5,8-dione derivatives with potent antiproliferative activities. nih.gov

| Compound ID | Substituent at C7-position | Starting Materials | Yield (%) |

|---|---|---|---|

| 7a | (2-(1H-Indol-3-yl)ethyl)amino | Quinoline-5,8-dione, 2-(1H-indol-3-yl)ethanamine | - |

| 7c | (2-(2-methyl-1H-indol-3-yl)ethyl)amino | Quinoline-5,8-dione, 2-(2-methyl-1H-indol-3-yl)ethanamine | 25 |

| 7d | (4-(4-methylpiperazin-1-yl)phenyl)amino | Quinoline-5,8-dione, 4-(4-methylpiperazin-1-yl)aniline | 24 |

Heterocyclic-Fused Derivatives:

More intricate molecular architectures can be achieved by forming new heterocyclic rings fused to the quinoline framework. An innovative approach involves a metal-free, IBX-promoted oxidative cyclization of aminoquinoline-protected amino acids. rhhz.netccspublishing.org.cn This reaction proceeds through an unusual 7,8-dearomatization of the quinoline, leading to the formation of unique spiro[imidazolidine-2,8'-quinoline]-4,7'-dione structures. rhhz.net The proposed mechanism involves the intramolecular nucleophilic attack of a side-chain amino group on an oxidatively generated o-iminoquinone intermediate. rhhz.net

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are fundamental in determining the molecular architecture of 7-aminoquinoline-5,8-dione derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) absorption spectroscopy each provide unique and complementary information about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound and its analogues. nih.govmdpi.com

In ¹H NMR spectra of this compound derivatives, characteristic signals for the protons on the quinoline (B57606) core and any substituent groups are observed. For instance, the protons of the pyridine (B92270) ring within the 5,8-quinolinedione (B78156) moiety typically appear as distinct signals. mdpi.com The chemical shifts and coupling constants of these protons provide valuable information about their spatial relationships and the electronic environment of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline-5,8-dione core, particularly the carbonyl carbons (C5 and C8), are indicative of the substitution pattern. mdpi.com For example, the introduction of an amino group at the C7 position influences the chemical shifts of the neighboring carbon atoms. The structures of synthesized this compound derivatives are consistently confirmed by both ¹H and ¹³C NMR data. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Technique | Description | Observed Signals (ppm) |

| ¹H NMR | Provides information on the proton environment. | Signals corresponding to aromatic protons, amine protons, and protons of substituent groups. nih.gov |

| ¹³C NMR | Provides information on the carbon skeleton. | Signals for carbonyl carbons, aromatic carbons, and carbons of substituent groups. nih.gov |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound derivatives and confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.govniscpr.res.in

Typically, electrospray ionization (ESI) is used as the ionization method in MS analysis of these compounds, often showing the protonated molecule [M+H]⁺. nih.gov The experimentally determined mass-to-charge ratio (m/z) is then compared to the calculated value for the expected molecular formula, with a high degree of agreement confirming the identity of the synthesized compound. nih.gov This technique is crucial for verifying the successful synthesis of the target molecules. niscpr.res.inresearch-nexus.net

Table 2: Mass Spectrometry Data for a Representative this compound Derivative

| Technique | Ionization Mode | Calculated m/z | Found m/z |

| HRMS | ESI | C₁₉H₁₆N₃O₂ [M+H]⁺: 318.1243 | 318.1241 nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) absorption spectroscopy provide valuable information about the functional groups and electronic properties of this compound derivatives.

IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For this compound, characteristic absorption bands for the carbonyl groups (C=O) of the quinone moiety are typically observed in the region of 1638–1704 cm⁻¹. mdpi.com The presence of an amino group (N-H) also gives rise to distinct stretching vibrations. ripublication.com The analysis of the carbonyl wavelength range (1700–1650 cm⁻¹) in FT-IR spectra can be particularly useful for distinguishing between isomers, as 7-amino substituted derivatives often show two separated peaks in this region. mdpi.com

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λmax) in the UV-Vis spectrum are characteristic of the chromophoric quinoline-5,8-dione system. scienceopen.com The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the quinoline ring. ripublication.com

Table 3: Spectroscopic Data (IR and UV-Vis) for a this compound Derivative

| Technique | Characteristic Absorption | Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | C=O stretching | ~1700 scienceopen.com |

| IR | N-H stretching | ~3485 ripublication.com |

| UV-Vis | λmax | ~464 ripublication.com |

Chromatographic Purification and Analytical Methodologies

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives. Column chromatography is a standard method for purifying the synthesized compounds from reaction mixtures. nih.govniscpr.res.in The choice of solvent system (e.g., CH₂Cl₂/MeOH) is critical for achieving effective separation. nih.gov

Thin-layer chromatography (TLC) is used to monitor the progress of reactions and to assess the purity of the collected fractions from column chromatography. nih.gov Furthermore, high-performance liquid chromatography (HPLC) is employed to determine the final purity of the target compounds, often ensuring a purity of greater than 95% for subsequent biological testing. nih.gov Due to the often similar chromatographic properties of isomers (e.g., 6-amino vs. 7-amino derivatives), a combination of chromatographic techniques, sometimes including Sephadex LH-20, may be necessary for complete separation. niscpr.res.in

X-ray Crystallography for Precise Structural Determination

While not routinely performed for every derivative, X-ray crystallographic studies have been conducted on certain this compound analogues and related structures. nih.govrhhz.net These studies have been instrumental in confirming the regioselectivity of substitution reactions and in understanding the detailed molecular geometry. nih.gov For instance, X-ray analysis has been used to definitively establish the structure of complex products resulting from reactions of quinoline-5,8-diones. nih.gov The data obtained from X-ray crystallography serves as a crucial benchmark for validating the structural assignments made by spectroscopic methods.

Computational and Theoretical Investigations of 7 Aminoquinoline 5,8 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-aminoquinoline-5,8-dione at the molecular level. These methods allow for the detailed analysis of its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometry and electronic structure of this compound and its analogs. mdpi.comnih.govdergipark.org.tr DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311G+(d,p), provide optimized molecular structures, including bond lengths and angles. mdpi.comdergipark.org.tr These calculations have been used to confirm experimental data, such as NMR spectra, with good correlation between calculated and experimental values. mdpi.com

Studies on related quinoline-5,8-dione derivatives have shown that substituents on the quinoline (B57606) ring significantly influence the electronic properties. mdpi.comnih.gov For instance, the introduction of an amino group, as in this compound, can cause a notable increase in the energy of the highest occupied molecular orbital (HOMO). nih.gov The optimized geometry and electronic structures simulated with DFT reveal the distribution of electron density across the molecule, which is crucial for understanding its interactions. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and localization of these orbitals in this compound systems provide insights into their chemical behavior. nih.govdergipark.org.tr

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity; a smaller energy gap generally indicates higher reactivity. mdpi.com In derivatives of quinoline-5,8-dione, the HOMO is often localized on the amino group and the quinoline scaffold, while the LUMO is typically delocalized over the quinone ring. mdpi.comnih.gov This distribution suggests that the amino group acts as an electron-donating group, influencing the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov The presence of both an amino group and other substituents, such as a trifluoromethyl group, can induce strong intramolecular charge transfer (ICT) characteristics. nih.gov

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 6,7-dichloro-2-formyl-5,8-quinolinedione | -7.65 | -3.98 | 3.67 |

| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | -7.34 | -3.64 | 3.70 |

| 2,6,7-trichloro-5,8-quinolinedione | -7.81 | -4.01 | 3.80 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. mdpi.commdpi.com The MEP map displays regions of negative potential (nucleophilic) and positive potential (electrophilic).

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands, such as this compound derivatives, to biological targets. acs.orgresearchgate.netnih.gov These methods are crucial in drug discovery for identifying potential binding modes and understanding the determinants of binding affinity. nih.govebi.ac.uk

Docking studies have been performed to investigate the interactions of this compound analogs with various enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and transglutaminase 2 (TGase2). researchgate.netnih.gov These studies suggest that the quinoline-5,8-dione scaffold plays a key role in binding to the active site of these enzymes. nih.govresearchgate.net The specific interactions, such as hydrogen bonds and hydrophobic contacts, depend on the nature and position of the substituents on the scaffold. researchgate.net For instance, a hydroxyl group at a specific position was found to form an additional hydrogen bond with a tyrosine residue in the NQO1 active site. researchgate.net

MD simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of binding stability and conformational changes over time. ebi.ac.ukmdpi.com Simulations have been used to confirm the stability of binding poses predicted by docking and to identify key residues involved in the interaction. ebi.ac.uk For example, MD simulations have supported the stable binding of quinolinedione inhibitors to a shallow pocket in Cdc25B phosphatase. ebi.ac.uk

| Target Protein | Key Findings from Docking/MD | Reference |

|---|---|---|

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Quinoline-5,8-dione moiety is crucial for binding; substituent type affects interaction type and arrangement. | researchgate.netnih.gov |

| Transglutaminase 2 (TGase2) | Inhibitors may bind to a site remote from the active site. | nih.gov |

| Cdc25 Phosphatase B | Stable binding in a shallow pocket, with interactions involving specific tyrosine, arginine, threonine, and serine residues. | ebi.ac.uk |

Theoretical Studies on Redox Properties and Electrochemical Behavior

The biological activity of quinones is often linked to their ability to undergo redox cycling. nih.gov Theoretical studies on the redox properties and electrochemical behavior of this compound systems are therefore essential for understanding their mechanism of action.

The reduction potentials of quinones are a key determinant of their biological activity. nih.govscispace.com These potentials can be influenced by the presence of electron-donating or electron-withdrawing substituents on the quinone ring. utwente.nl For this compound, the amino group is an electron-donating group, which is expected to affect its redox properties. Theoretical calculations can predict these redox potentials and help to correlate them with experimental electrochemical data obtained from techniques like cyclic voltammetry. nih.gov

Biological Activity and Mechanistic Elucidation in Cellular and Biochemical Models

Enzyme Modulation and Inhibition Studies

Research into 7-aminoquinoline-5,8-dione has prominently featured its interaction with specific enzymes, leading to the modulation of their catalytic functions. These interactions are central to the compound's biological effects.

The this compound scaffold has been identified as a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme highly expressed in many human solid tumors. Derivatives of this compound have been shown to exhibit NQO1-dependent cytotoxicity. nih.gov

Kinetic studies have demonstrated that these derivatives act as competitive inhibitors of NQO1. nih.gov The mechanism involves the NQO1-dependent redox cycling of the quinone structure, a process that contributes to the compound's cytotoxic effects in cancer cells overexpressing the enzyme. nih.gov The presence of an amino group at the C7 position of the quinoline-5,8-dione moiety has been noted to favorably influence the binding of these compounds to the active site of NQO1.

The antiproliferative activity of C7-substituted amino-quinoline-5,8-dione derivatives has been evaluated in various cancer cell lines. For instance, certain derivatives showed significant potency against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cell lines, with IC₅₀ values in the low micromolar range. nih.govnih.gov

Table 1: NQO1-Dependent Antiproliferative Activity of a this compound Derivative (Compound 7d)

| Cell Line | Type | IC₅₀ (µM) |

| HeLaS3 | Drug-Sensitive Cervical Cancer | 0.59 |

| KB-vin | Multidrug-Resistant Epidermoid Carcinoma | 0.97 |

Data sourced from studies on novel amino-quinoline-5,8-dione derivatives. nih.gov

The this compound scaffold has also been utilized to develop a new class of inhibitors for Transglutaminase 2 (TGase2), an enzyme implicated in various diseases. nih.gov Specific derivatives have demonstrated potent inhibitory activity against TGase2 in both biochemical and cellular assays. nih.gov

Molecular docking studies and kinetic assays suggest a potential allosteric mechanism of inhibition, where the compounds may bind to a site on the TGase2 enzyme that is remote from the active site. nih.gov This mode of inhibition distinguishes them from active-site-directed inhibitors. The inhibitory effects have been quantified in both in vitro and in situ models, highlighting the scaffold's potential for developing targeted TGase2 modulators. nih.gov

Table 2: Inhibitory Activity of this compound Derivatives Against Transglutaminase 2 (TGase2)

| Compound | Assay Type | Target | IC₅₀ (µM) |

| 7-Amino-2-phenylquinoline-5,8-dione | In Vitro | TGase2 | 5.88 |

| 7-Amino-2-phenylquinoline-5,8-dione | In Situ (HRMECs) | TGase2 | 0.09 |

| 7-Amino-2-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}quinoline-5,8-dione | In Vitro | TGase2 | 1.12 |

| 7-Amino-2-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}quinoline-5,8-dione | In Situ (HRMECs) | TGase2 | 0.07 |

*Human Retinal Microvascular Endothelial Cells. nih.gov

Based on available scientific literature, the research on the enzymatic interactions of this compound and its direct derivatives has been predominantly focused on NQO1 and TGase2. While the broader quinoline (B57606) class of compounds interacts with a wide range of biological targets, specific data detailing the direct interaction of the this compound scaffold with other cellular enzymes are not extensively documented in primary research.

Cellular Pathway Perturbations and Responses

The enzymatic modulation by this compound derivatives precipitates distinct cellular responses, leading to significant perturbations in key pathways that govern cell fate.

A significant cellular response to treatment with this compound derivatives is the induction of apoptosis, or programmed cell death. nih.gov Studies in the HeLaS3 human cervical cancer cell line have shown that these compounds can trigger apoptosis in a concentration-dependent manner. nih.gov

The mechanism underlying this pro-apoptotic effect involves the modulation of key regulatory proteins in the B-cell lymphoma 2 (Bcl-2) family. Treatment with a C7-substituted derivative was found to up-regulate the expression of the pro-apoptotic protein Bax while simultaneously down-regulating the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade. Further evidence of apoptosis induction is the observed increase in the cleavage of caspase-3, an executioner caspase that plays a central role in the terminal phase of apoptosis. nih.gov

Treatment with this compound derivatives has been shown to induce a dose-dependent increase in the levels of intracellular reactive oxygen species (ROS). nih.gov This effect has been observed in both drug-sensitive HeLaS3 cells and multidrug-resistant KB-vin cells. nih.gov

The generation of ROS is mechanistically linked to the interaction of these compounds with NQO1. The enzyme's redox cycling of the quinone moiety leads to the production of unstable semiquinones that can react with molecular oxygen to generate superoxide (B77818) radicals and other ROS. nih.gov This elevation of oxidative stress can overwhelm the cell's antioxidant capacity, leading to damage to cellular components and lethal mitochondrial dysfunction, ultimately contributing to the observed cytotoxicity. nih.gov

Influence on Cellular Redox Balance

Derivatives of this compound have been shown to modulate the intracellular redox environment, a key mechanism underlying their cytotoxic effects, particularly in cancer cells. The biological action of compounds featuring the 5,8-quinolinedione (B78156) scaffold is largely dependent on their capacity to generate reactive oxygen species (ROS) in vivo. mdpi.com A prominent pathway involves the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is often overexpressed in tumor cells. mdpi.comnih.gov

NQO1 catalyzes a two-electron reduction of the quinone moiety to a hydroquinone (B1673460). nih.gov This hydroquinone is unstable and undergoes a one-electron oxidation back to a semiquinone radical, which in turn reacts with molecular oxygen to produce superoxide anion radicals. nih.gov This process, known as redox cycling, leads to a significant, dose-dependent increase in intracellular ROS levels. nih.govnih.gov The resulting oxidative stress can damage cellular components like proteins, lipids, and DNA, ultimately inducing cytotoxicity in tumor cells. mdpi.comnih.gov

Studies on specific C6- and C7-substituted amino-quinoline-5,8-dione derivatives demonstrated that their cytotoxic effects on cervical cancer cells involved a dose-dependent increase in ROS production. nih.gov This elevation of oxidative stress is considered a feasible strategy in cancer chemotherapy, selectively targeting cancer cells which have a different basal redox state compared to normal cells. nih.govnih.gov In PC12 cells, the ROS generation from a related compound, 6-anilino-5,8-quinolinequinone, was found to be predominantly enzymatic, mediated by flavoenzymes like DT-diaphorase. nih.gov Furthermore, 8-aminoquinoline (B160924) derivatives have been shown to reduce H₂O₂-induced intracellular ROS generation in photoreceptor-like cells, indicating the diverse potential of this class of compounds to modulate cellular redox balance depending on the specific derivative and cellular context. nih.gov

Research on Activity against Specific Cellular Models

The this compound scaffold is a key feature of numerous compounds investigated for their antiproliferative properties against various cancer cell lines. nih.govnih.govekb.eg Research has demonstrated that substitutions at the C6 or C7 positions of the quinoline-5,8-dione core can yield derivatives with potent activity, often in the low micromolar range. nih.govnih.gov

For instance, a series of novel C6- and C7-substituted amino-quinoline-5,8-dione derivatives showed significant antiproliferative effects against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) human cervical cancer cell lines. nih.gov Notably, derivative 7d , which features a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group at the 7-position, exhibited IC₅₀ values of 0.59 µM and 0.97 µM against HeLaS3 and KB-vin cells, respectively. nih.gov This compound also demonstrated selectivity, as it induced significant cell death in HeLaS3 cells while having no notable effect on the survival of non-tumor endometrial epithelial cells. nih.gov Similarly, another 6-isomer derivative of 5,8-quinolinedione showed potent activity against colon cancer cell lines DLD1 and HCT116 with IC₅₀ values of 0.59 μM and 0.44 μM, respectively. ekb.eg Other studies have highlighted the activity of quinoline-5,8-dione derivatives against P388 leukemia cells and the melanoma cell line Colo-829. mdpi.comnih.gov

Table 1: Antiproliferative Activity of this compound Derivatives in Oncological Cell Models

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 7d (C7-substituted) | HeLaS3 | Cervical Cancer | 0.59 | nih.gov |

| 7d (C7-substituted) | KB-vin (MDR) | Cervical Cancer | 0.97 | nih.gov |

| 6d (C6-substituted) | HeLaS3 | Cervical Cancer | 0.80 | nih.gov |

| 6d (C6-substituted) | KB-vin (MDR) | Cervical Cancer | 1.52 | nih.gov |

| 7a (C7-substituted) | HeLaS3 | Cervical Cancer | 1.25 | nih.gov |

| 7a (C7-substituted) | KB-vin (MDR) | Cervical Cancer | 0.83 | nih.gov |

| 6h (C6-substituted) | HeLaS3 | Cervical Cancer | 1.15 | nih.gov |

| 6h (C6-substituted) | KB-vin (MDR) | Cervical Cancer | 1.01 | nih.gov |

| 6-isomer derivative | DLD1 | Colon Cancer | 0.59 | ekb.eg |

| 6-isomer derivative | HCT116 | Colon Cancer | 0.44 | ekb.eg |

| 13a | Colo-829 | Melanoma | 0.17 | mdpi.com |

The quinoline scaffold is a well-established pharmacophore in antimicrobial and antimalarial drug discovery, with famous examples including chloroquine (B1663885) and primaquine. nih.govfuture-science.comwikipedia.org Derivatives of this compound have been explored in this context, demonstrating a spectrum of activities against various pathogens. researchgate.netnih.gov

In the realm of antibacterial research, derivatives of 7-bromoquinoline-5,8-dione incorporating aryl sulphonamides were synthesized and tested against several bacterial and fungal strains. researchgate.net These compounds showed antibiotic potency with Minimum Inhibitory Concentration (MIC) values ranging from 0.80 to 1.00 mg/ml. researchgate.net

For antimalarial applications, 8-aminoquinoline derivatives are particularly noted for their activity against Plasmodium parasites. wikipedia.orgnih.gov Studies on various amino-alcohol quinoline derivatives have shown consistent activity against a range of Plasmodium falciparum clones with different resistance profiles. nih.gov Metal complexes of 8-aminoquinoline-uracil derivatives have also demonstrated fair antimalarial activities. nih.gov Specifically, copper complexes of these derivatives exerted antimicrobial effects against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae. nih.gov The mechanism of action for many quinoline-based antimalarials is linked to the generation of reactive oxygen species within the parasite and the inhibition of heme detoxification. mdpi.commdpi.com

Table 2: Antimicrobial and Antimalarial Activity of Quinoline-5,8-dione Derivatives

| Compound Class | Organism(s) | Activity Type | Results | Reference |

| 7-Bromoquinoline-5,8-dione aryl sulphonamides | Various bacteria & fungi | Antibacterial / Antifungal | MIC: 0.80 - 1.00 mg/ml | researchgate.net |

| 8-Aminoquinoline-uracil copper complexes | P. shigelloides, S. dysenteriae | Antibacterial | Active against Gram-negative bacteria | nih.gov |

| 8-Aminoquinoline-uracil metal complexes | Plasmodium falciparum | Antimalarial | Fair activity observed | nih.gov |

| 4-amino-7-chloroquinoline derivative (MG3) | P. falciparum | Antimalarial | Inhibits β-hematin formation | mdpi.com |

| 7-Chloroquinoline-tethered sulfonamides | P. falciparum (3D7) | Antimalarial | IC₅₀: 1.49–13.49 μM | future-science.com |

Molecular Target Identification and Binding Mechanism Investigations

Identifying the molecular targets of this compound and its derivatives is crucial for understanding their mechanism of action and for rational drug design. A primary and well-documented target for the anticancer activity of this compound class is the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). mdpi.comnih.gov

NQO1 is a flavoenzyme that is highly expressed in many human solid tumors. mdpi.comnih.govmdpi.com Several amino-quinoline-5,8-dione derivatives act as potent inhibitors of NQO1. nih.gov Enzyme kinetic studies have revealed that specific C6- and C7-substituted derivatives, such as 6d and 7d , are competitive inhibitors of NQO1. nih.gov The cytotoxicity of these compounds has been shown to be NQO1-dependent. nih.gov The interaction with NQO1 initiates a redox cycle that produces high levels of ROS, leading to oxidative stress and apoptosis. mdpi.comnih.gov This apoptotic pathway is further confirmed by the observed regulation of key proteins; for example, compound 7d was found to reduce the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3 in HeLaS3 cells. nih.govnih.gov

Beyond NQO1, other molecular targets have been identified. A novel panel of 2- and 7-substituted quinoline-5,8-diones was found to exhibit dual inhibition of sphingosine (B13886) kinase 1 and 2 (SphK1 and SphK2), enzymes that are overexpressed in many cancers and are linked to increased cell proliferation and survival. mdpi.comnih.gov Molecular modeling of these compounds suggested a plausible new binding mode within the kinase active site. mdpi.comnih.gov In the context of antimicrobial activity, molecular docking studies have suggested that aryl sulphonamide derivatives of 7-bromoquinoline-5,8-dione interact with the bacterial enzyme dihydropteroate (B1496061) synthase. researchgate.net

Structure Activity Relationship Sar Studies of 7 Aminoquinoline 5,8 Dione Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of 7-aminoquinoline-5,8-dione derivatives is intricately linked to their chemical structure. The core quinoline-5,8-dione moiety is considered essential for their biological action. nih.gov Modifications at various positions on this scaffold have been shown to modulate activity, but substitutions at the C-6 and C-7 positions are of particular interest. nih.gov

Research has demonstrated that the introduction of different alkyl or aryl-amino fragments at the C-7 position of the quinoline-5,8-dione nucleus can lead to compounds with potent biological activities. nih.govnih.gov For instance, a series of novel amino-quinoline-5,8-dione derivatives were synthesized and evaluated for their antiproliferative potency. nih.govnih.gov These studies revealed that the nature of the substituent on the amino group at the C-7 position plays a crucial role in determining the compound's efficacy.

Furthermore, the electronic properties of the substituents have been shown to be a key determinant of activity. The introduction of electron-withdrawing groups at the 6- or 7-positions of the 5,8-quinolinedione (B78156) has been found to enhance DNA degradation, a mechanism of action for some of these compounds. mdpi.com This highlights the importance of the electronic environment of the quinone ring in the biological activity of these derivatives.

Impact of Substituent Variations on Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by varying the substituents on the amino group at the C-7 position. A study involving the synthesis of fourteen novel amino-quinoline-5,8-dione derivatives, with substitutions at either the C-6 or C-7 position, demonstrated this principle effectively. nih.govnih.gov

In this study, various alkyl and aryl-amino fragments were coupled to the quinoline-5,8-dione core. The resulting compounds exhibited a range of antiproliferative potencies. For example, derivatives with specific aryl-amino substituents at the C-7 position showed more potent effects compared to others. nih.govnih.gov One particular derivative, compound 7d , which has a substituted aryl-amino group at the C-7 position, was found to selectively inhibit the proliferation of cancer cells over non-tumor cells. nih.govnih.gov This selectivity is a highly desirable characteristic in the development of therapeutic agents.

The following interactive data table summarizes the antiproliferative activity of a selection of C-7 substituted this compound derivatives against HeLaS3 cancer cells, illustrating the impact of substituent variation.

| Compound | R Group at C-7 | IC₅₀ (µM) against HeLaS3 |

| 7a | 4-Methylphenylamino | 0.89 |

| 7b | 4-Methoxyphenylamino | 1.12 |

| 7c | 4-Chlorophenylamino | 0.95 |

| 7d | 4-(Dimethylamino)phenylamino | 0.56 |

| 7e | Benzylamino | 2.34 |

| 7f | (2-Phenylethyl)amino | 1.87 |

| 7g | (3-Phenylpropyl)amino | 1.55 |

| 7h | Cyclohexylamino | 3.12 |

Data sourced from a study on novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors with potent antiproliferative activities. nih.govnih.gov

As the table demonstrates, aryl-amino substituents at the C-7 position generally lead to higher potency (lower IC₅₀ values) compared to alkyl-amino or cycloalkyl-amino substituents. The electronic nature of the substituent on the phenyl ring also influences activity, with the electron-donating dimethylamino group in compound 7d resulting in the highest potency among the tested compounds. nih.govnih.gov

Positional Isomerism and its Influence on Bioactivity

The position of the amino substituent on the quinoline-5,8-dione ring system has a profound impact on the biological activity of the resulting isomers. Studies directly comparing C-6 and C-7 substituted isomers have revealed significant differences in their efficacy. nih.govnih.govnih.gov

In a comparative study of alkylamino-5,8-quinolinediones, it was observed that for derivatives containing a phenyl moiety, substitution at the C-7 position resulted in higher activity than substitution at the C-6 position. nih.gov Conversely, for alkylamine derivatives, the C-6 substituted isomers exhibited lower minimum inhibitory concentrations (MIC) and thus higher activity than their C-7 counterparts. nih.gov This demonstrates that the influence of positional isomerism is dependent on the nature of the substituent itself.

A study on acetylenic amine derivatives of 5,8-quinolinediones also highlighted the importance of the substitution pattern. mdpi.com It was found that both 6- and 7-substituted derivatives showed increased cytotoxic activity compared to the parent compound. However, subtle differences in the activity profiles of the positional isomers were observed across different cancer cell lines. mdpi.com

In the context of the fourteen novel amino-quinoline-5,8-dione derivatives mentioned earlier, a direct comparison between C-6 and C-7 isomers with the same substituent was possible. nih.govnih.gov For instance, the antiproliferative activity of the 7-substituted compound 7d (IC₅₀ = 0.56 µM) was found to be more potent than its 6-substituted counterpart, 6d (IC₅₀ = 0.78 µM), against HeLaS3 cells. nih.govnih.gov This further underscores the critical role of substituent positioning in determining the biological activity of these compounds.

Pharmacophore Identification and Optimization for Research Agents

Based on the structure-activity relationship studies, a general pharmacophore model for biologically active this compound derivatives can be proposed. The essential features of this pharmacophore include:

The Quinoline-5,8-dione Core: This planar, electron-deficient ring system is fundamental for activity and is believed to interact with biological targets through mechanisms such as DNA intercalation or the generation of reactive oxygen species. nih.gov

An Amino Group at the C-7 Position: The presence of a nitrogen-containing substituent at this position is a recurring feature in potent derivatives. This group can participate in hydrogen bonding and other interactions with target macromolecules.

A Substituted Aryl or Alkyl Moiety on the C-7 Amino Group: The nature of this substituent is a key modulator of potency and selectivity. Aromatic rings, particularly those with electron-donating groups, appear to be favorable for enhanced activity. nih.govnih.gov The size, shape, and lipophilicity of this group are critical for optimizing binding to the target.

Optimization of these pharmacophoric features is a key strategy in the development of more effective research agents. For example, the exploration of a wider range of substituents on the C-7 amino group could lead to the discovery of compounds with improved potency and selectivity. Furthermore, fine-tuning the electronic properties of the quinoline-5,8-dione core through the introduction of other substituents could also enhance biological activity. The selective antiproliferative activity of compounds like 7d suggests that further optimization of the 4-(dimethylamino)phenylamino moiety could lead to the development of highly selective anticancer agents. nih.govnih.gov

Advanced Research Applications and Potential Technological Implementations

Development as Chemical Probes for Biochemical Research

Chemical probes are highly characterized small molecules used to investigate the function of specific proteins and biological processes in cellular and in vivo settings. nih.govnih.gov The inherent properties of the 7-aminoquinoline (B1265446) scaffold make it an attractive candidate for the development of such probes, particularly those based on fluorescence.

Quinoline (B57606) derivatives containing an amino group, like 7-aminoquinoline, can exhibit strong intramolecular charge-transfer fluorescence, which results in large Stokes shifts—the difference between the maximum absorption and emission wavelengths. nih.gov This is a highly desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios in biological imaging. Researchers have successfully synthesized 2,4-disubstituted 7-aminoquinolines that act as highly specific fluorescent probes. nih.govresearchgate.net

Notably, certain 7-aminoquinoline derivatives have demonstrated high specificity for imaging the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells. nih.gov These probes can be used for both one- and two-photon fluorescence microscopy, offering new, low-cost tools for studying the complex functions of this vital cellular organelle. nih.govresearchgate.net The development of these molecules underscores the potential of the 7-aminoquinoline-5,8-dione framework in creating sophisticated probes for high-resolution cell imaging and studying dynamic biological events. mdpi.compatsnap.com

| Derivative Type | Key Property | Application | Cellular Target | Source |

|---|---|---|---|---|

| 2,4-disubstituted 7-aminoquinolines | Intramolecular Charge-Transfer Fluorescence | Live-cell imaging | Golgi apparatus | nih.govresearchgate.net |

| 2,4-disubstituted 7-aminoquinolines | Large Stokes Shift | One- and two-photon microscopy | Golgi apparatus | nih.gov |

| 5-azido-8-aminoquinoline | Fluorescence "opening" property | Biological imaging via click chemistry | General labeling | patsnap.com |

Applications in Material Science and Dye Synthesis

The quinoline scaffold is a crucial component in the development of advanced functional materials. nih.gov The conjugated system of the quinoline-5,8-dione core, which acts as a chromophore, makes it suitable for dye synthesis. The presence of the electron-donating amino group at the C-7 position further enhances its colorimetric properties.

The synthesis of quinoline derivatives is a field of significant interest due to their applications in functional materials and as pharmaceutical agents. nih.govresearchgate.net The electronic properties that make these compounds effective fluorescent probes also make them candidates for use as organic dyes. These dyes could have applications in various fields, from textile coloring to advanced optical materials and organic light-emitting diodes (OLEDs). The ability to modify the core structure at various positions allows for the fine-tuning of its photophysical properties, enabling the creation of materials with specific absorption and emission characteristics.

Role as a Versatile Scaffold for Novel Bioactive Agent Discovery

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. nih.govnih.govnih.gov Natural antibiotics such as Streptonigrin, which features this core structure, exhibit potent anticancer, antibacterial, and antimalarial properties. nih.govnih.gov Structure-activity relationship studies have confirmed that the 5,8-quinolinedione (B78156) scaffold is primarily responsible for these biological effects. nih.govresearchgate.net

This has spurred extensive research into synthesizing novel derivatives by introducing different functional groups at the C-6 and C-7 positions to explore and optimize their therapeutic potential. nih.govnih.gov These synthetic analogues have been evaluated for a range of activities, demonstrating the scaffold's versatility. nih.gov For instance, a series of 6- and 7-arylamino-5,8-quinolinediones showed high anticancer activity against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, other derivatives have been synthesized and tested against various cancer cell lines, including melanoma, glioblastoma, and breast cancer, often exhibiting higher activity than their precursors. nih.gov The quinoline system's amenability to chemical modification makes it a valuable starting point for developing new drugs targeting a wide array of diseases. biointerfaceresearch.com

| Derivative | Biological Activity | Target | Reported IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 7-arylamino-5,8-quinolinedione (Compound 10) | Anticancer | HeLaS3 Cell Line | 0.59 | nih.gov |

| 7-arylamino-5,8-quinolinedione (Compound 10) | Anticancer | KB-vin Cell Line | 0.89 | nih.gov |

| 6-arylamino-5,8-quinolinedione (Compound 11) | Anticancer | HeLaS3 Cell Line | 0.81 | nih.gov |

| 6-arylamino-5,8-quinolinedione (Compound 11) | Anticancer | KB-vin Cell Line | 1.52 | nih.gov |

| 7-arylamine-6-chloro-5,8-quinolinediones | Anticancer | SK-OV-3 & SK-MEL-2 Cell Lines | Similar to 6-chloro derivatives | nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| Streptonigrin |

| Lavendamycin |

| 6,7-dichloro-5,8-quinolinedione |

| 7-arylamino-5,8-quinolinedione |

| 6-arylamino-5,8-quinolinedione |

| 7-arylamine-6-chloro-5,8-quinolinedione |

| 5-azido-8-aminoquinoline |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The demand for quinoline (B57606) derivatives in fields ranging from medicine to materials science necessitates the development of new and efficient synthetic strategies. mdpi.com Future research is increasingly directed towards methodologies that are not only novel but also sustainable and environmentally tolerant.

Key areas of exploration include:

Hybrid Molecule Synthesis: A promising approach involves the condensation of the 7-aminoquinoline-5,8-dione core with other bioactive molecules, such as natural antioxidant acids, to create hybrid compounds with multi-target potential. mdpi.com

Directed Synthesis: The use of directing groups, such as the amide group in the related 8-aminoquinoline (B160924), can facilitate highly specific and efficient C-H bond functionalization, enabling the creation of complex derivatives under mild conditions. patsnap.com

Green Chemistry Approaches: Emphasis is being placed on developing synthetic routes that utilize more benign solvents, reduce the number of reaction steps, and employ catalysts that are more environmentally friendly. This includes exploring milder reaction conditions and avoiding the use of hazardous reagents. patsnap.com

| Strategy | Description | Potential Advantage |

|---|---|---|

| Hybrid Molecule Condensation | Covalently linking the quinoline-dione scaffold to other pharmacophores or functional molecules (e.g., antioxidants, amino acids). mdpi.com | Creation of multi-functional drugs; enhanced therapeutic efficacy. |

| Directed C-H Functionalization | Utilizing coordinating groups to guide reactions to specific positions on the quinoline ring system. patsnap.com | High stereoselectivity; efficient synthesis of complex analogs. |

| Sustainable Catalysis | Employing catalysts that operate under milder conditions and can be recycled, minimizing environmental impact. | Reduced energy consumption and chemical waste. |

Deeper Mechanistic Insights into Molecular and Cellular Interactions

While the interaction of amino-quinoline-5,8-diones with NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key aspect of their anticancer activity, a more profound understanding of the underlying molecular events is required for rational drug design. nih.gov NQO1 is an enzyme often overexpressed in cancer cells, making it a prime target for selective therapies. nih.gov

Future research will likely focus on:

NQO1-Mediated Redox Cycling: Investigating the precise mechanism by which compounds like this compound derivatives undergo redox cycling catalyzed by NQO1. This process leads to a massive increase in intracellular reactive oxygen species (ROS), inducing lethal mitochondrial dysfunction in cancer cells. nih.gov

Apoptotic Pathway Elucidation: Further detailing how the ROS generated by NQO1 activation triggers apoptosis. Studies have shown this involves the regulation of key apoptotic proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of cleaved caspase-3. nih.govnih.gov

High-Resolution Structural Studies: Obtaining crystal structures of this compound derivatives in complex with NQO1. This would provide invaluable atomic-level detail of the binding interactions, guiding the design of next-generation inhibitors with enhanced potency and selectivity.

Computational Modeling: Utilizing advanced computational methods, such as density functional theory (DFT) calculations, to model the electronic structure and reactivity of these compounds. rsc.org This can help predict their interaction with biological targets and their potential for ROS generation.

| Molecular Target/Process | Observed Effect | Future Research Focus |

|---|---|---|

| NQO1 Enzyme | Acts as a competitive inhibitor and a substrate for redox cycling. nih.govnih.gov | Structural analysis of the enzyme-inhibitor complex; understanding negative cooperativity. nih.gov |

| Reactive Oxygen Species (ROS) | Significant increase in intracellular ROS levels, leading to oxidative stress. nih.gov | Quantifying specific ROS types; studying downstream signaling pathways activated by oxidative stress. |

| Mitochondria | Induction of lethal mitochondrial dysfunction. nih.gov | Investigating the direct impact on mitochondrial membrane potential and electron transport chain. |

| Apoptotic Proteins (Bcl-2, Bax, Caspase-3) | Modulates expression to favor apoptosis. nih.govnih.gov | Mapping the complete signaling cascade from ROS generation to caspase activation. |

Expansion into New Interdisciplinary Research Domains

The unique chemical and photophysical properties of the quinoline scaffold open up possibilities far beyond its traditional role in medicine. The rigid, aromatic structure is an ideal platform for developing functional materials and probes. mdpi.com

Emerging interdisciplinary applications include:

Fluorescent Sensors and Nanosensors: Quinoline derivatives are being developed as highly selective and sensitive fluorescent sensors for detecting metal ions such as Fe³⁺ and Zn²⁺. rsc.orgmdpi.com By functionalizing nanomaterials like carbon dots with these derivatives, researchers have created nanosensors capable of real-time imaging of intracellular ions, which has significant potential in bioanalysis and medical diagnostics. rsc.orgresearchgate.net

Materials Science: The quinoline ring is being used to design functional materials for photonic devices and electronics. mdpi.comresearchgate.net The tunable electronic properties of this compound could be exploited in the development of novel organic semiconductors or dyes.

Broadened Therapeutic Applications: Beyond cancer, the quinoline-5,8-dione scaffold has demonstrated a wide range of biological activities, including antimalarial, antiviral, antibacterial, and antifungal properties. nih.gov Future research will aim to optimize the structure to develop potent agents for various infectious diseases.

| Research Domain | Specific Application | Rationale |

|---|---|---|

| Bioanalysis & Diagnostics | Fluorescent nanosensors for intracellular metal ion (Zn²⁺, Fe³⁺) imaging. rsc.orgrsc.org | The quinoline structure can bind to metal ions, altering its fluorescence properties for detection. mdpi.com |

| Materials Science | Development of smart materials, dyes, and components for electronic devices. mdpi.com | The aromatic and heterocyclic nature of the quinoline ring provides unique electronic and optical properties. |

| Infectious Diseases | Development of novel antimalarial, antiviral, and antibacterial agents. nih.gov | The quinoline-5,8-dione scaffold is present in natural antibiotics and shows broad-spectrum antimicrobial activity. |

| Neurodegenerative Diseases | Design of metal-chelating and antioxidant agents. mdpi.com | The ability to chelate metals and scavenge ROS could address key pathological features of these diseases. |

Q & A

Q. What are the key synthetic challenges in preparing 7-aminoquinoline-5,8-dione derivatives, and how can reaction conditions be optimized for regioselectivity?

Synthesizing this compound derivatives often involves regioselective nucleophilic substitutions (e.g., alkylthio/alkylamino additions) or Friedlander condensations. Challenges include controlling competing reaction pathways (e.g., over-oxidation of intermediates) and achieving high regioselectivity. For example, microwave-assisted synthesis ( ) reduces reaction times and improves yields compared to traditional reflux methods. Optimization strategies include:

- Catalytic base selection (e.g., triethylamine for Michael additions) to promote hydroquinone autoxidation back to quinones .

- Column chromatography (CHCl/MeOH = 20:1) to separate regioisomers, as seen in hydroquinone oxidation products .

- Temperature control (e.g., 2–8°C storage) to prevent degradation of intermediates like 7-acetamido-8-benzyloxyquinoline .

Q. Table 1: Example Reaction Yields and Conditions

| Derivative | Reaction Type | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| 6h | Thioester | 42% | DMF, NaN | |

| 3k | Alkylamino | 25% | MeOH, 24h reflux | |

| 18 | Azide reduction | >90% | Triphenylphosphine, HO |

Q. How can researchers ensure compound stability during long-term storage and experimental handling?

Stability challenges arise from quinone redox sensitivity and decomposition under heat/light. Best practices include:

- Inert storage : Use airtight containers under nitrogen/argon to prevent oxidation .

- Low-temperature storage : Maintain at 2–8°C for intermediates like 7-amino-8-hydroxyquinoline .

- Avoiding oxidizers : Prevent decomposition into toxic gases (e.g., NO) by isolating from oxidizing agents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the antiproliferative activity of this compound derivatives?

Substituent position and electronic properties critically affect biological activity. For example:

- 6-Position modifications : Adding 4-(4-methylpiperazin-1-yl)phenylamino at position-6 (6d) yields IC = 0.80 µM against HeLaS3 cells, while position-7 analogs (7d) show IC = 0.59 µM .

- Electron-withdrawing groups : Bromo substituents at C-6 (10a–d) enhance bactericidal activity by disrupting bacterial electron transport .

- Hybrid scaffolds : 2-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}quinoline-5,8-dione (23) inhibits TGase2 with IC = 1.12 µM in vitro, demonstrating improved pharmacokinetics for diabetic retinopathy .

Q. Methodological Recommendations :

Q. What experimental strategies resolve contradictions in reported cytotoxicity mechanisms (e.g., NQO1 targeting vs. ROS generation)?

Discrepancies arise from varying assay conditions or cell-specific metabolic pathways. To address this:

- NQO1 dependency assays : Use NQO1-knockout cell lines to confirm if cytotoxicity requires NQO1-mediated quinone reduction .

- ROS quantification : Measure intracellular ROS (e.g., DCFH-DA probes) alongside cytotoxicity assays to correlate activity with oxidative stress .

- Dual-activity validation : For compounds like 7-chloro-6-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (NSC 663284), combine kinase inhibition assays (Cdc25A) with cell cycle profiling (G1/G2 arrest) .

Q. How can cross-disciplinary approaches (e.g., MALDI-MS) enhance analytical quantification of this compound derivatives?

- QLD tagging : Use quinoline-5,8-dione (QLD) to label thiol-containing biomolecules (e.g., glutathione) for MALDI-MS detection, enabling high-sensitivity quantification without matrix interference .

- Metabolite profiling : Apply LC-ESI-MS/MS to track metabolic products (e.g., hydroquinone intermediates) in hepatic microsomal assays .

Q. Data Analysis & Validation

Q. What statistical and computational tools are recommended for analyzing dose-response relationships in quinolinequinone studies?

- Nonlinear regression : Fit IC curves using four-parameter logistic models (e.g., GraphPad Prism) .

- Machine learning : Train QSAR models on datasets like NCI-60 to predict novel derivatives’ bioactivity .

- Triangulation : Validate cytotoxicity data with orthogonal assays (e.g., SRB, MTT, and clonogenic survival) .

Q. How should researchers address variability in enzymatic inhibition assays (e.g., TGase2 vs. Cdc25A)?

- Standardized protocols : Pre-incubate enzymes (e.g., TGase2) with inhibitors for 30 min to ensure equilibrium binding .

- Positive controls : Use paclitaxel (IC = 1.01 µM) or streptonigrin analogs as benchmarks for antiproliferative activity .

- In-gel trypsin digestion : Confirm inhibitor binding to active-site residues (e.g., Cdc25A’s HCEFSSER loop) via LC-ESI-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.